Dihydralazine mesylate

Myeloperoxidase Enzyme Inhibition Vasodilator Pharmacology

Select dihydralazine mesylate for its validated 2.5× stronger myeloperoxidase inhibition (Ki=4 μM vs. 25 μM for hydralazine) and distinct thermochemical profile (mp 225°C). In pregnancy-induced hypertension models, it uniquely preserves uteroplacental blood flow unlike furosemide. Its pure arteriolar vasodilation—markedly increasing cardiac output (P<0.01) with reflex tachycardia—makes it an essential reference standard for hemodynamic and baroreceptor studies. Ensure experimental reproducibility by sourcing this specific mesylate salt.

Molecular Formula C9H14N6O3S
Molecular Weight 286.31 g/mol
CAS No. 69467-96-5
Cat. No. B12719318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydralazine mesylate
CAS69467-96-5
Molecular FormulaC9H14N6O3S
Molecular Weight286.31 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1=CC=C2C(=C1)C(=NN=C2NN)NN
InChIInChI=1S/C8H10N6.CH4O3S/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;1-5(2,3)4/h1-4H,9-10H2,(H,11,13)(H,12,14);1H3,(H,2,3,4)
InChIKeyDRFCWYSGNDFNPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydralazine Mesylate: Baseline Procurement Profile for Antihypertensive Vasodilator Research and Development


Dihydralazine mesylate (CAS 69467-96-5) is the methanesulfonate salt of dihydralazine, a hydrazinophthalazine derivative with direct vasodilatory action on arteriolar smooth muscle [1]. It is classified as an antihypertensive agent and is primarily used in research settings to study cardiovascular hemodynamics, particularly in pregnancy-induced hypertension and severe hypertension [2]. The compound is one of several available salt forms of dihydralazine, alongside the sulfate and hydrochloride salts, each possessing distinct physicochemical properties relevant to formulation and experimental design [3].

Why Generic Salt or In-Class Substitution Fails for Dihydralazine Mesylate in Research and Procurement


The direct substitution of dihydralazine mesylate with other dihydralazine salts (e.g., sulfate) or other vasodilators (e.g., hydralazine, cadralazine) is scientifically unjustified due to quantifiable differences in molecular structure, biochemical potency, and hemodynamic profile. The mesylate counterion confers distinct physicochemical properties, such as a higher melting point (225°C) compared to the sulfate salt (240-246°C decomposition) [1]. Furthermore, the additional hydrazine group in dihydralazine (two groups) relative to hydralazine (one group) results in a 2.5-fold higher potency in inhibiting myeloperoxidase activity [2]. These differences directly impact experimental outcomes, including drug metabolism, stability, and off-target effects, making generic substitution a source of irreproducible data [3].

Quantitative Evidence Guide for Dihydralazine Mesylate: Differentiating Data vs. Analogs and Alternatives


Myeloperoxidase Inhibition: A 2.5-Fold Potency Advantage Over Hydralazine

In a direct in vitro enzyme assay using a 4-aminoantipyrin system, dihydralazine demonstrated significantly higher potency in inhibiting myeloperoxidase (MPO) activity compared to its closest structural analog, hydralazine [1]. This difference is attributed to the presence of two hydrazine groups in dihydralazine, enabling more effective interaction with the enzyme's active site [2].

Myeloperoxidase Enzyme Inhibition Vasodilator Pharmacology Oxidative Stress

Hemodynamic Differentiation: Greater Reduction in Systemic Vascular Resistance vs. Ketanserin

A clinical study comparing intravenous dihydralazine with ketanserin in severe early-onset hypertension during pregnancy revealed a key hemodynamic distinction [1]. While both drugs reduced blood pressure, the mechanism differed significantly.

Hemodynamics Preeclampsia Systemic Vascular Resistance Cardiac Output Pregnancy Hypertension

Divergent Chronotropic Effect: Tachycardia Induction Differentiates Dihydralazine from Labetalol

In a direct comparison study for hypertensive emergencies of pregnancy, dihydralazine exhibited a significant reflex tachycardia, a hallmark of pure vasodilators, whereas the beta-blocker labetalol showed the opposite effect [1]. This highlights a fundamental pharmacological divergence.

Heart Rate Chronotropy Hypertensive Emergency Beta-Blocker Comparison Pregnancy

Physicochemical Salt Form Differentiation: Distinct Thermal Stability for Formulation and Storage

The choice of salt form in pharmaceutical development is critical for manufacturability and stability. Dihydralazine mesylate exhibits a distinct melting point compared to the commonly available sulfate salt, which has implications for solid-state characterization and formulation processing [1].

Salt Form Selection Physicochemical Properties Thermal Stability Melting Point Formulation Development

Preservation of Intervillous Blood Flow vs. Furosemide in Pregnancy-Induced Hypertension

In a comparative hemodynamic study in mothers with pregnancy-induced hypertension, the effect on intervillous blood flow (IVBF), a critical determinant of fetal well-being, was evaluated for dihydralazine and furosemide [1]. The findings revealed a critical safety differential.

Placental Perfusion Intervillous Blood Flow Pregnancy-Induced Hypertension Fetal Hemodynamics

Defined Application Scenarios for Dihydralazine Mesylate Based on Quantitative Evidence


In Vitro Myeloperoxidase (MPO) Inhibition Assays: A Potent Tool for Studying Oxidative Stress Pathways

Procure dihydralazine mesylate as a research tool for in vitro enzyme assays investigating the role of MPO in inflammation and cardiovascular disease. Based on direct comparative data, dihydralazine is a more potent inhibitor of MPO than hydralazine (Ki = 4 μM vs. 25 μM), making it the superior choice for experiments where strong MPO inhibition is required [1].

In Vivo Models of Pregnancy-Induced Hypertension: Preserving Placental Perfusion for Fetal Outcome Studies

Utilize dihydralazine mesylate in preclinical or translational animal models of pregnancy-induced hypertension where the primary endpoint is the preservation of uteroplacental blood flow. Unlike furosemide, which causes a significant decrease in intervillous blood flow, dihydralazine does not consistently impair this critical parameter [1]. This makes it a scientifically justified choice for studies focused on fetal hemodynamics and placental function.

Hemodynamic Research on Pure Vasodilation and Reflex Tachycardia: A Model Compound

Select dihydralazine mesylate as a reference standard for studies investigating the hemodynamic consequences of pure arteriolar vasodilation. Its unique profile of significantly increasing cardiac output (P < 0.01) while inducing reflex tachycardia (P < 0.0001) distinguishes it from agents like ketanserin (minor CO changes) and labetalol (decreases heart rate) [1][2]. This makes it invaluable for research on baroreceptor reflex mechanisms and the cardiovascular response to afterload reduction.

Pharmaceutical Salt Screening and Preformulation: Characterizing Distinct Thermal Behavior

Include dihydralazine mesylate in pharmaceutical development salt-screening panels when exploring solid-state forms of dihydralazine. Its distinct melting point (225°C) and thermal behavior compared to the sulfate salt (240-246°C with decomposition) offer a clear, measurable point of differentiation for selecting the optimal salt for a given formulation or manufacturing process [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydralazine mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.